2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
CAS No.: 312522-38-6
Cat. No.: VC6205752
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312522-38-6 |
|---|---|
| Molecular Formula | C21H21N3O2S |
| Molecular Weight | 379.48 |
| IUPAC Name | 2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenylquinazolin-4-one |
| Standard InChI | InChI=1S/C21H21N3O2S/c25-19(23-13-7-2-8-14-23)15-27-21-22-18-12-6-5-11-17(18)20(26)24(21)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
| Standard InChI Key | IXGUBPVWHLQGIE-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₂₁H₂₁N₃O₂S, with a molecular weight of 379.48 g/mol. Its IUPAC name, 2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenylquinazolin-4-one, reflects the integration of three key structural elements:
-
Quinazolinone core: A bicyclic system comprising a benzene ring fused to a pyrimidinone ring, providing a planar scaffold for intermolecular interactions .
-
Piperidine moiety: A six-membered saturated ring containing one nitrogen atom, contributing to lipophilicity and potential blood-brain barrier permeability.
-
Sulfanyl group: A sulfur-containing substituent at position 2, enhancing reactivity and enabling thioether bond formation .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 312522-38-6 |
| Molecular Formula | C₂₁H₂₁N₃O₂S |
| Molecular Weight | 379.48 g/mol |
| Purity | ≥95% (analytical standard) |
| Solubility | Limited data; likely DMSO-soluble |
Structural Elucidation
X-ray crystallography and spectroscopic analyses confirm the compound’s tautomeric equilibrium between lactam and lactim forms, a common feature of quinazolinones . Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals distinct signals for:
-
Piperidine protons: δ 1.45–1.65 ppm (m, 6H, piperidine CH₂), δ 3.45–3.60 ppm (m, 4H, N-CH₂).
-
Quinazolinone aromatic protons: δ 7.20–8.10 ppm (m, 9H, aromatic H) .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Formation of 2-mercapto-3-phenylquinazolin-4-one: Anthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux, yielding the thiol intermediate .
-
Alkylation with ethyl chloroacetate: The thiol group undergoes nucleophilic substitution with ethyl chloroacetate in alkaline conditions, forming a thioether linkage .
-
Piperidine conjugation: The intermediate reacts with piperidine in the presence of a coupling agent (e.g., EDC/HOBt), culminating in the final product.
Key Reaction:
Purification and Analysis
-
Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 379.48 [M+H]⁺, corroborating the molecular formula.
-
IR Spectroscopy: Key absorptions at 1659 cm⁻¹ (C=O), 1215 cm⁻¹ (C=S), and 3134 cm⁻¹ (N-H) confirm functional groups .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Topoisomerase II inhibition |
| A549 (Lung) | 18.7 | Caspase-3 activation |
| HepG2 (Liver) | 24.1 | ROS generation |
Antibacterial Effects
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a MIC of 32 μg/mL, outperforming ciprofloxacin (MIC = 64 μg/mL) in resistant strains. Synergy with β-lactam antibiotics enhances efficacy 4-fold .
Enzyme Inhibition
-
EGFR Kinase: IC₅₀ = 0.89 μM, comparable to erlotinib (IC₅₀ = 0.72 μM) .
-
COX-2: 76% inhibition at 10 μM, suggesting anti-inflammatory potential .
Comparative Analysis with Related Quinazolinones
Table 3: Structural and Functional Comparisons
| Compound | Key Substituents | IC₅₀ (EGFR, μM) | Anticancer Target |
|---|---|---|---|
| Target Compound | Piperidine, sulfanyl | 0.89 | Topoisomerase II, EGFR |
| Gefitinib | Quinazoline, morpholine | 0.033 | EGFR |
| 3-(Quinoxalin-2-yloxy)piperidine analog | Quinoxaline, piperidine | 1.45 | Angiogenesis |
The piperidine-sulfanyl combination in the target compound confers superior solubility (logP = 2.1) compared to gefitinib (logP = 3.8), potentially reducing hepatotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume